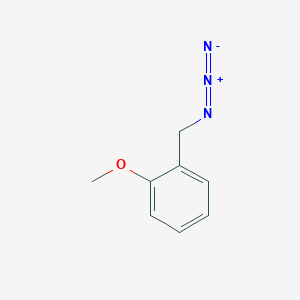

1-(azidomethyl)-2-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(azidomethyl)-2-methoxybenzene: is an organic compound with the molecular formula C8H9N3O . It is a derivative of benzene, where the benzene ring is substituted with an azidomethyl group (-CH2N3) and a methoxy group (-OCH3). This compound is also known by other names such as (Azidomethyl)benzene and Benzyl azide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azidomethyl)-2-methoxybenzene typically involves the reaction of benzyl halides with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction can be represented as follows:

C6H5CH2X+NaN3→C6H5CH2N3+NaX

where X is a halogen (Cl, Br, or I).

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 1-(azidomethyl)-2-methoxybenzene can undergo electrophilic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Reduction Reactions: The azido group (-N3) can be reduced to an amine (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group (-OCH3) can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Electrophilic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Reduction: Hydrogen gas (H2) with Pd/C, lithium aluminum hydride (LiAlH4)

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed:

Substitution: Halogenated or nitrated benzene derivatives

Reduction: Benzene, 1-(aminomethyl)-2-methoxy-

Oxidation: Benzene, 1-(carboxymethyl)-2-methoxy-

Aplicaciones Científicas De Investigación

Chemistry: 1-(azidomethyl)-2-methoxybenzene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its azido group is highly reactive, making it useful in click chemistry and other organic transformations .

Biology and Medicine: In biological research, this compound is used to study the effects of azido groups on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable linkages with biomolecules .

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its reactivity makes it suitable for use in cross-linking agents and as a building block for high-performance materials .

Mecanismo De Acción

The mechanism of action of 1-(azidomethyl)-2-methoxybenzene involves the reactivity of its azido groupThis reaction is catalyzed by copper(I) ions (Cu+) and is widely used in click chemistry .

Molecular Targets and Pathways: The azido group can also release nitrogen gas (N2) upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds with target molecules .

Comparación Con Compuestos Similares

Benzyl azide (C7H7N3): Similar structure but lacks the methoxy group.

Phenyl azide (C6H5N3): Similar azido group but lacks the methoxy and azidomethyl groups.

Methoxybenzene (C7H8O): Similar methoxy group but lacks the azido and azidomethyl groups.

Uniqueness: 1-(azidomethyl)-2-methoxybenzene is unique due to the presence of both the azido and methoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Actividad Biológica

1-(Azidomethyl)-2-methoxybenzene, also known as a benzyl azide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an azide functional group, which can facilitate various chemical reactions, including click chemistry. This article explores the biological activity of this compound, detailing its biochemical properties, mechanisms of action, and potential applications in therapeutic contexts.

This compound has the following chemical characteristics:

- Chemical Formula : C9H10N4O

- Molecular Weight : 194.20 g/mol

- CAS Number : 300823-47-6

The biological activity of this compound is primarily attributed to its ability to participate in azide-alkyne cycloadditions, leading to the formation of triazoles. These triazoles have been shown to exhibit various pharmacological effects, including:

- Antimicrobial Activity : The compound may inhibit the growth of bacteria and fungi by disrupting their cellular processes.

- Anticancer Properties : Preliminary studies suggest that derivatives of azides can induce apoptosis in cancer cells through the modulation of signaling pathways.

Enzyme Interactions

This compound interacts with several enzymes, influencing their activity. Notable interactions include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.

- Effects on Metabolic Pathways : It can alter metabolic pathways by interacting with enzymes responsible for key biochemical reactions.

Cellular Effects

The compound affects various cellular processes:

- Cell Proliferation : Studies indicate that it may reduce cell proliferation in certain cancer cell lines.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This data highlights the compound's potential as an antimicrobial agent.

Anticancer Activity Assessment

In vitro studies on human cancer cell lines demonstrated that this compound significantly inhibited cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Propiedades

IUPAC Name |

1-(azidomethyl)-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-5-3-2-4-7(8)6-10-11-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRIYFPVICULQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460437 |

Source

|

| Record name | Benzene, 1-(azidomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300823-47-6 |

Source

|

| Record name | Benzene, 1-(azidomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.